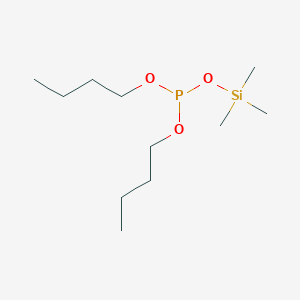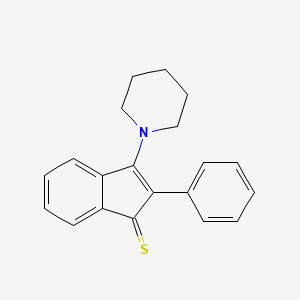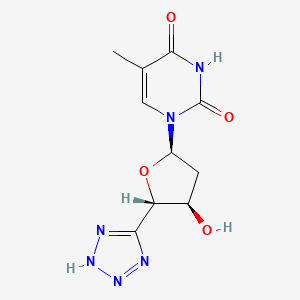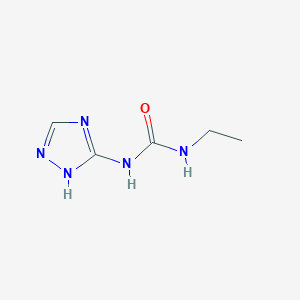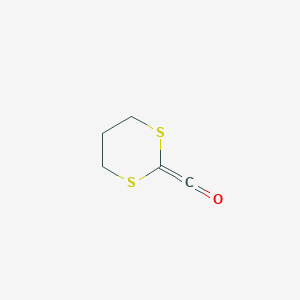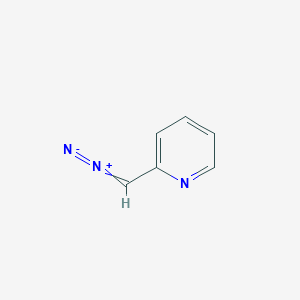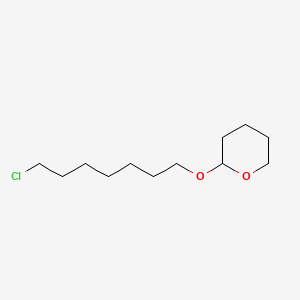
2-Bromopropan-1-ol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromopropan-1-ol;4-methylbenzenesulfonic acid is a chemical compound that combines the properties of both 2-bromopropan-1-ol and 4-methylbenzenesulfonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromopropan-1-ol;4-methylbenzenesulfonic acid typically involves the reaction of 2-bromopropan-1-ol with 4-methylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromopropan-1-ol;4-methylbenzenesulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in 2-bromopropan-1-ol can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of propan-1,2-diol.
Oxidation Reactions: The hydroxyl group in 2-bromopropan-1-ol can be oxidized to form 2-bromopropanal or 2-bromopropanoic acid.
Esterification Reactions: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid.
Major Products
Substitution: Propan-1,2-diol.
Oxidation: 2-Bromopropanal, 2-Bromopropanoic acid.
Esterification: Various esters depending on the carboxylic acid used.
Wissenschaftliche Forschungsanwendungen
2-Bromopropan-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-bromopropan-1-ol;4-methylbenzenesulfonic acid involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or esterification. These reactions are facilitated by the presence of specific enzymes or catalysts, which help to lower the activation energy and increase the reaction rate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromopropan-1-ol: Shares the bromine and hydroxyl functional groups but lacks the sulfonic acid moiety.
4-Methylbenzenesulfonic Acid: Contains the sulfonic acid group but lacks the bromine and hydroxyl groups.
Uniqueness
2-Bromopropan-1-ol;4-methylbenzenesulfonic acid is unique due to the combination of bromine, hydroxyl, and sulfonic acid functional groups. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone .
Eigenschaften
CAS-Nummer |
54619-30-6 |
|---|---|
Molekularformel |
C10H15BrO4S |
Molekulargewicht |
311.19 g/mol |
IUPAC-Name |
2-bromopropan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C3H7BrO/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(4)2-5/h2-5H,1H3,(H,8,9,10);3,5H,2H2,1H3 |
InChI-Schlüssel |
SHPIZKQAPIQGAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


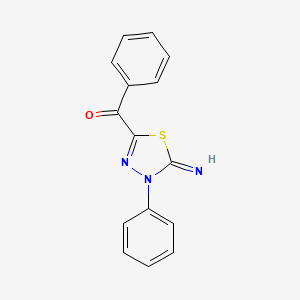
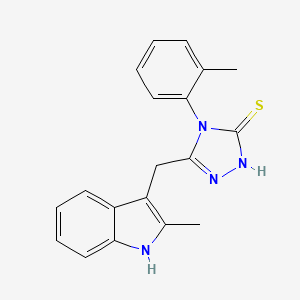
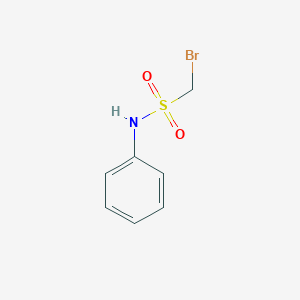
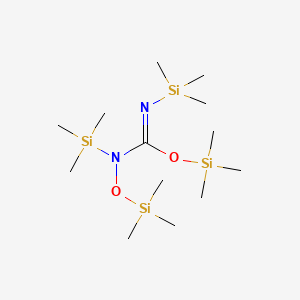

![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
